1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
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Overview
Description
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety
Preparation Methods
The synthesis of 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid typically involves several steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 8-bromonaphthalene.
Cyclopropanation: The bromonaphthalene is then subjected to cyclopropanation reactions to introduce the cyclopropane ring.
Carboxylation: Finally, the cyclopropane derivative undergoes carboxylation to form the desired carboxylic acid.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromonaphthalene moiety can interact with specific enzymes or receptors, leading to various biological effects. The cyclopropane ring and carboxylic acid group contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid include:
1-(8-Chloronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(8-Fluoronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Contains a fluorine atom in place of bromine.
1-(8-Iodonaphthalen-1-YL)cyclopropane-1-carboxylic acid: Features an iodine atom instead of bromine.
These compounds share similar structural frameworks but differ in their halogen substituents, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-(8-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-11-6-2-4-9-3-1-5-10(12(9)11)14(7-8-14)13(16)17/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGOOZXGBHQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C(=CC=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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